molecular formula C16H21NO4 B1287136 1-Benzyl 3-ethyl piperidine-1,3-dicarboxylate CAS No. 310454-53-6

1-Benzyl 3-ethyl piperidine-1,3-dicarboxylate

Cat. No. B1287136
CAS RN: 310454-53-6
M. Wt: 291.34 g/mol
InChI Key: NJRONXOELMBCSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl 3-ethyl piperidine-1,3-dicarboxylate (1-BEP) is a compound that has been used in a variety of scientific research applications due to its unique chemical properties. It is a versatile compound that can be used for a variety of purposes, including as a reagent, a catalyst, and a substrate.

Scientific Research Applications

Biocatalytic Reductions

Microbial reduction of ethyl 1-benzyl-3-oxo-piperidine-4-carboxylate by organisms like Candida parapsilosis and Pichia methanolica has been studied for the production of ethyl cis-(3R,4R)-1-benzyl-3R-hydroxy-piperidine-4R-carboxylate, showcasing high diastereo- and enantioselectivities. This process highlights the potential of biocatalysis in generating stereospecific compounds useful in medicinal chemistry and drug synthesis (Guo et al., 2006).

Anti-Acetylcholinesterase Activity

Derivatives of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine, including those synthesized from 1-benzyl 3-ethyl piperidine-1,3-dicarboxylate, have been evaluated for their anti-acetylcholinesterase (AChE) activity. These compounds have shown significant potential in treating neurodegenerative diseases like Alzheimer's by inhibiting AChE and increasing acetylcholine levels in the brain, demonstrating the chemical's utility in developing therapeutic agents (Sugimoto et al., 1990; Sugimoto et al., 1992).

Synthesis of Piperidine Derivatives

The compound has been a precursor in the synthesis of various piperidine derivatives, which have applications ranging from neuroleptic agents to potential antidementia agents. For example, the labelling of neuroleptic butyrophenones for metabolic studies utilized derivatives of this compound, emphasizing its role in the synthesis of pharmacologically relevant compounds (Nakatsuka et al., 1981).

Vasodilation Properties

Compounds derived from this compound have been explored for their vasodilation properties. These studies have revealed remarkable vasodilation potency, suggesting the potential of these compounds in treating cardiovascular diseases by modulating blood vessel dilation (Girgis et al., 2008).

Alkaloid Synthesis

The synthesis of dimethyl 1-benzyl-cis-piperidine-3,5-dicarboxylate and its further conversion into diastereomerically pure cis-isomers demonstrate the chemical's utility as a [sgrave]-symmetry intermediate for alkaloid synthesis. This application underscores the role of this compound derivatives in synthesizing complex natural products and medicinal compounds (Danieli et al., 1997).

Safety and Hazards

This compound is classified under GHS07. It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, and using personal protective equipment .

Mechanism of Action

Mode of Action

It is believed to interact with its targets through a series of complex biochemical reactions .

Biochemical Pathways

It is known that the compound is involved in a series of complex biochemical reactions .

Pharmacokinetics

It is known that the compound has a molecular weight of 29135 , which may influence its bioavailability.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of “1-Benzyl 3-ethyl piperidine-1,3-dicarboxylate”. For instance, the compound should be stored at room temperature and in a dry environment to maintain its stability . Furthermore, the compound’s efficacy may be influenced by factors such as pH, temperature, and the presence of other substances in the environment.

properties

IUPAC Name

1-O-benzyl 3-O-ethyl piperidine-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4/c1-2-20-15(18)14-9-6-10-17(11-14)16(19)21-12-13-7-4-3-5-8-13/h3-5,7-8,14H,2,6,9-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJRONXOELMBCSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30592327
Record name 1-Benzyl 3-ethyl piperidine-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30592327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

310454-53-6
Record name 1-Benzyl 3-ethyl piperidine-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30592327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzyl ethyl piperidine-1,3-dicarboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a room temperature solution of 4.05 g (25.8 mmoles) of ethyl nipecotate and 4.33 g (51.5 mmoles) of NaHCO3 in water (26 mL) was added benzyl chloroformate (4.1 mL, 28.3 mmol). The reaction mixture was stirred at 23° C. under an atmosphere of N2 overnight. The crude products were diluted with water, extracted with Et2O, washed with brine, dried over Na2SO4, filtered, and concentrated in vacuo. The crude product was purified by silica gel chromatography employing a solvent gradient (hexane→70:30 hexane:EtOAc) to yield the title compound as a clear colorless oil.
Quantity
4.05 g
Type
reactant
Reaction Step One
Quantity
4.33 g
Type
reactant
Reaction Step One
Quantity
4.1 mL
Type
reactant
Reaction Step One
Name
Quantity
26 mL
Type
solvent
Reaction Step One
[Compound]
Name
crude products
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To ethyl piperidine-3-carboxylate (5.0 g, 30.2 mmol) and K2CO3 (4.2 g, 30.2 mmol) in 1:1 THF-water (100 mL) was added benzyl carbonochloridate (4.5 mL, 31.7 mmol) at 0° C. The reaction mixture was stirred at room temperature for 2 hours, and then ether (50 mL) was added. The organic layer was separated, washed with brine and dried over sodium sulfate. After removal of the solvent, the residue was purified by chromatography on silica gel (hexane:ethyl acetate 5:1) to give 1-benzyl 3-ethyl piperidine-1,3-dicarboxylate (7.60 g, 86% yield) as an oil.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
4.2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
4.5 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

Benzyl carbonochloridate (4.5 mL, 31.7 mmol) at 0° C. was added to ethyl piperidine-3-carboxylate (5.0 g, 30.2 mmol) and K2CO3 (4.2 g, 30.2 mmol) in 1:1 THF:water (100 mL). The reaction mixture was stirred at room temperature for 2 hours, and then ether (50 mL) was added. The organic layer was separated, washed with brine and dried over sodium sulfate. After removal of the solvent, the residue was purified by chromatography on silica gel (hexane:ethyl acetate, 5:1) to give 1-benzyl 3-ethyl piperidine-1,3-dicarboxylate (7.60 g 86% yield) as an oil.
Quantity
4.5 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
4.2 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.